molecular formula C5H4Br2N2OS B062392 4,5-Dibromothiophene-2-carbohydrazide CAS No. 171851-25-5

4,5-Dibromothiophene-2-carbohydrazide

Cat. No. B062392
CAS RN: 171851-25-5
M. Wt: 299.97 g/mol
InChI Key: XYZOOBRFZARVRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves reactions with bromine to introduce bromo groups, which are crucial for further functionalization. For instance, 5-bromothiophene-2-carbohydrazide derivatives were synthesized through the reaction with different benzoic acid derivatives, using phosphorus oxychloride as a catalyst, yielding a series of 2,5-di-substituted 1,3,4-oxadiazole derivatives with good yields. This process highlights the versatility of thiophene carbohydrazides as intermediates in organic synthesis (Makwana & Naliapara, 2014).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives is typically achieved through spectroscopic methods such as IR, Mass, 1H NMR, and 13C NMR spectroscopy. These methods provide detailed insights into the arrangement of atoms within the molecule and are essential for confirming the successful synthesis of the desired compounds.

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, highlighting their reactivity and potential for creating complex molecular structures. For example, one-pot reactions involving oxidation and bromination demonstrate the chemical versatility of thiophene compounds. These reactions not only yield high-value derivatives but also offer pathways to synthesize novel materials and molecules for further research and development (Dang & Chen, 2007).

Scientific Research Applications

  • Organic Synthesis and Coupling Reactions:

    • Regioselective double Suzuki couplings : 4,5-dibromothiophene-2-carboxaldehyde, a related compound, has been used in regioselective double Suzuki coupling reactions to produce derivatives in good yield. These reactions are significant in synthesizing complex molecules for materials science and pharmaceuticals (Handy & Mayi, 2007).
    • One-pot oxidation and bromination : A class of 3,4-diaryl-2,5-dibromothiophenes has been synthesized using a one-pot reaction of 3,4-diaryl-2,5-dihydrothiophenes with Br2 reagent. This method is valuable in synthesizing building blocks for further chemical synthesis (Dang & Chen, 2007).
  • Biological Applications:

    • Antiviral and Antimicrobial Activities : Some newly synthesized compounds involving thiophene derivatives have shown significant antiviral activity against Herpes simplex type-1 (HSV-1) and other pathogens. This suggests potential applications in developing new antiviral drugs (Dawood et al., 2011).
    • Agricultural Antifungal Agents : Novel 1,3,4-oxadiazole-2-carbohydrazides have shown promising results as low-cost and versatile antifungal agents, suggesting their use in agriculture to protect crops against fungal infections (Wu et al., 2019).
  • Material Science and Surface Functionalization:

    • Polymerisation Reactions in Solid State : Certain 2,5-dibromothiophene compounds have shown the ability to polymerize in the absence of solvent and catalyst, which has implications for material science and the synthesis of new polymeric materials (Spencer et al., 2003).
    • Surface Functionalization : Carbodithioate-containing oligo- and polythiophenes have been synthesized and used for surface functionalization of various semiconductor and metal nanoparticles or flat substrates, which is essential in electronics and nanotechnology (Querner et al., 2006).

Safety And Hazards

4,5-Dibromothiophene-2-carbohydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures should include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-dibromothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOOBRFZARVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361153
Record name 4,5-dibromothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromothiophene-2-carbohydrazide

CAS RN

171851-25-5
Record name 4,5-dibromothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171851-25-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying 4,5-Dibromothiophene-2-carbohydrazide in the context of human Pim-1 kinase?

A1: The research paper investigates the crystal structure of human Pim-1 kinase in complex with 4,5-Dibromothiophene-2-carbohydrazide. [] This suggests that 4,5-Dibromothiophene-2-carbohydrazide acts as a ligand, potentially inhibiting the activity of Pim-1 kinase. Understanding this interaction at a molecular level is crucial as Pim-1 kinase is implicated in various cellular processes, including cell growth and survival, and is considered a potential target for cancer therapy. Further research is needed to confirm the inhibitory activity and explore the therapeutic potential of 4,5-Dibromothiophene-2-carbohydrazide or its derivatives.

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